molecular formula C9H7N3O2 B2366203 4-Oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 59908-31-5

4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Número de catálogo: B2366203
Número CAS: 59908-31-5
Peso molecular: 189.174
Clave InChI: XQNFQMWCZMSUMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then reacted with ammonium carbonate to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is C12H11N3O2. The compound features a bicyclic structure that includes a phthalazine core, which contributes to its unique chemical reactivity and biological activity.

Chemical Synthesis

Synthetic Routes:
The synthesis typically involves the reaction of cyclopropylamine with phthalic anhydride, leading to the formation of the desired compound through cyclization processes. Common solvents used include ethanol and methanol, with heating often required to facilitate reactions.

Industrial Production:
In industrial contexts, optimizing reaction conditions (temperature, pressure) can enhance yield and purity. Continuous flow reactors are increasingly employed to improve efficiency.

Antitumor Activity

Research has highlighted the potential of this compound derivatives as antitumor agents. A notable study evaluated various substituted derivatives against several cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 33H4600.055
Compound 33MKN-450.071
Compound 33HT-290.13
Compound 33MDA-MB-2310.43

The mechanism of action involves inhibition of c-Met kinase activity, which is critical for tumor growth and metastasis . The structure-activity relationship (SAR) analysis indicated that halogen substitutions significantly enhance potency compared to other functional groups .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is necessary to fully understand its efficacy and mechanism .

Potential Therapeutic Agent

Ongoing research aims to evaluate the therapeutic potential of this compound in treating various diseases beyond cancer, including bacterial infections. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Case Study 1: Antitumor Efficacy

A study focused on new compounds derived from 4-Oxo-3,4-dihydrophthalazine demonstrated promising in vitro results against multiple cancer cell lines. The inhibition of c-Met was identified as a key factor in its antitumor efficacy .

Case Study 2: Structure–Activity Relationship Analysis

This analysis revealed that modifications at specific positions on the phenoxy ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to those with methoxy or nitro groups .

Comparación Con Compuestos Similares

  • N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Comparison: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structure and reactivity. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

4-Oxo-3,4-dihydrophthalazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor. This article summarizes recent research findings on its biological activity, including antitumor effects and mechanisms of action.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A pivotal study synthesized a series of 6,7-disubstituted-4-phenoxyquinoline derivatives containing this moiety and evaluated their effectiveness against several cancer types, including lung (H460), gastric (MKN-45), colon (HT-29), and breast (MDA-MB-231) cancers.

Key Findings:

  • Compound 33 showed remarkable potency with IC50 values of:
    • H460: 0.055 μM
    • MKN-45: 0.071 μM
    • HT-29: 0.13 μM
    • MDA-MB-231: 0.43 μM
  • The structure-activity relationship (SAR) indicated that compounds with halogen substitutions, particularly fluorine at the 4-position on the phenyl ring, were more effective than those with nitro or methoxy groups .

P-Glycoprotein Inhibition

The overexpression of P-glycoprotein is a significant factor in multidrug resistance (MDR) in cancer therapies. Compounds derived from this compound have been identified as promising P-gp inhibitors.

Notable Research:

A study focused on the synthesis and evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives found that:

  • Compound 26 exhibited high potency as a P-gp inhibitor with an EC50 value of 46.2 ± 3.5 nM.
  • It significantly reversed MDR in doxorubicin-resistant K56/A02 cells with a reversal fold (RF) value reaching up to 44.26.
  • The compound increased the accumulation of doxorubicin and other anticancer drugs in resistant cells, indicating its potential for enhancing the efficacy of existing therapies .

Summary of Biological Activities

Activity Compound IC50/EC50 Values Cell Lines/Conditions
AntitumorCompound 33H460: 0.055 μMLung cancer
MKN-45: 0.071 μMGastric cancer
HT-29: 0.13 μMColon cancer
MDA-MB-231: 0.43 μMBreast cancer
P-glycoprotein inhibitionCompound 26EC50: 46.2 ± 3.5 nMDoxorubicin-resistant K56/A02 cells

Propiedades

IUPAC Name

4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFQMWCZMSUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.